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molecular formula C8H9NO4 B1441579 (4-Hydroxy-6-methyl-2-oxo-2H-pyridin-1-YL)-acetic acid CAS No. 90222-68-7

(4-Hydroxy-6-methyl-2-oxo-2H-pyridin-1-YL)-acetic acid

Cat. No. B1441579
M. Wt: 183.16 g/mol
InChI Key: JLGJWODOUODIBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06252082B1

Procedure details

178.7 g (1.4 mmol) of 4-hydroxy-6-methyl-2H-pyran-2-one are added, in portions at room temperature, to a solution of 106.4 g (1.4 mmol) of glycine in 1.4 l of a 1 N aqueous sodium hydroxide solution. The mixture is heated under reflux for 1 hour, the reaction medium is cooled and it is acidified with 500 ml of 3 N hydrochloric acid. The reaction medium is then concentrated to half the volume, the precipitate is filtered, it is washed with cold water and it is dried in an oven.
Quantity
178.7 g
Type
reactant
Reaction Step One
Quantity
106.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[C:6]([CH3:8])O[C:4](=[O:9])[CH:3]=1.[NH2:10][CH2:11][C:12]([OH:14])=[O:13].[OH-].[Na+]>Cl>[OH:1][C:2]1[CH:7]=[C:6]([CH3:8])[N:10]([CH2:11][C:12]([OH:14])=[O:13])[C:4](=[O:9])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
178.7 g
Type
reactant
Smiles
OC1=CC(OC(=C1)C)=O
Name
Quantity
106.4 g
Type
reactant
Smiles
NCC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction medium is cooled
CONCENTRATION
Type
CONCENTRATION
Details
The reaction medium is then concentrated to half the volume
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered
WASH
Type
WASH
Details
it is washed with cold water and it
CUSTOM
Type
CUSTOM
Details
is dried in an oven

Outcomes

Product
Name
Type
Smiles
OC1=CC(N(C(=C1)C)CC(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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